Solamargine
Overview
Description
Solamargine is a cytotoxic glycoalkaloid derived from the steroidal alkaloid solasodine. It is found in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants. This compound has been isolated from Solanum nigrum and is known for its potent anticancer properties .
Mechanism of Action
Target of Action
Solamargine primarily targets cancer cells, including melanoma and hepatocellular carcinoma cells . It has been found to interact with the oncogenic factor LIF (Leukemia Inhibitory Factor), which is aberrantly elevated in hepatocellular carcinoma tissues .
Mode of Action
this compound interacts with its targets by inhibiting the expression of LIF and inducing miR-141-3p, which subsequently reduces SP1 protein levels . This interaction triggers cellular necrosis in malignant melanoma cell lines by inducing lysosomal membrane permeabilization, as confirmed by cathepsin B upregulation . This triggers the extrinsic mitochondrial death pathway, represented by the release of cytochrome c and upregulation of TNFR1 .
Biochemical Pathways
this compound affects several biochemical pathways. It inhibits the LIF/miR-192-5p/CYR61/Akt signaling pathways in hepatocellular carcinoma cells . It also disrupts the intrinsic apoptosis pathway, as revealed by the downregulation of hILP/XIAP, resulting in caspase-3 cleavage, upregulation of Bcl-xL, and Bcl2, and downregulation of Apaf-1 and Bax in melanoma cells .
Pharmacokinetics
It’s known that this compound exhibits non-selective cytotoxicity and p-glycoprotein inhibition . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
this compound induces apoptosis and autophagy in cancer cells . It causes cellular necrosis in malignant melanoma cell lines by rapidly inducing lysosomal membrane permeabilization . It also inhibits the growth of hepatocellular carcinoma cells and enhances the anticancer effect of sorafenib by regulating HOTTIP-TUG1/miR-47265p/MUC1 pathway .
Action Environment
It’s known that this compound can inhibit the growth of cancer cells in various environments, including in vitro and in vivo settings
Biochemical Analysis
Biochemical Properties
Solamargine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of non-melanoma skin cancer cells . It also plays a role in the regulation of the LIF/miR-192-5p/CYR61/Akt signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the growth of hepatocellular carcinoma (HCC) cells and effectively induces HCC cell apoptosis and autophagy . It also triggers cellular necrosis selectively in different types of human melanoma cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces G0/G1-phase arrest and apoptosis in DDP-resistant lung cancer cell lines . It also inhibits the hedgehog pathway via direct binding to SMO protein . In hepatocellular carcinoma, it inhibits the LIF/miR-192-5p/CYR61/Akt signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly decrease the viability and proliferation of HCC cells over time . It also promotes apoptosis and autophagy in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to significantly slow tumor growth in a patient-derived tumor xenograft (PDX) mouse model and an orthotopic HCC mouse model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to regulate the LIF/miR-192-5p/CYR61/Akt signaling pathways in hepatocellular carcinoma .
Transport and Distribution
It has been shown to inhibit the hedgehog pathway via direct binding to SMO protein, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It has been shown to induce lysosomal membrane permeabilization in melanoma cells, suggesting that it may localize to the lysosome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solamargine can be synthesized through various methods, including ultrasonic maceration and liquid-liquid extraction. The bioactive constituents are isolated from the aqueous fraction using column chromatography, solid-phase extraction, and preparative thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound involves the cultivation of endophytic fungi from Solanum nigrum. These fungi produce this compound in significant quantities, which can be optimized through media optimization, OSMAC (One Strain Many Compounds), or epigenetic modifiers .
Chemical Reactions Analysis
Types of Reactions: Solamargine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce non-selective cytotoxicity and P-glycoprotein inhibition .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include solvents for liquid-liquid extraction and chromatographic techniques for isolation and purification .
Major Products Formed: The major products formed from the reactions involving this compound include bioactive fractions that exhibit potent cytotoxicity and P-glycoprotein inhibition .
Scientific Research Applications
Solamargine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been extensively studied for its anticancer properties, showing efficacy against various cancer cell lines, including colon, prostate, breast, hepatic, and lung cancer . This compound also exhibits antimicrobial, anti-inflammatory, and antioxidant activities .
Comparison with Similar Compounds
Solamargine is often compared with other steroidal glycoalkaloids such as solanine and solasonine. While solanine is not bioactive, this compound displays potent cytotoxicity and P-glycoprotein inhibition . This compound and solasonine show similar efficacy against certain biological targets, but this compound is unique in its ability to induce cellular necrosis through the extrinsic mitochondrial death pathway .
List of Similar Compounds:- Solanine
- Solasonine
- Solasodine
This compound stands out due to its potent anticancer properties and unique mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20311-51-7 | |
Record name | Solamargine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.